![molecular formula C41H78NO8P B1242822 1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituent both at positions 1 and 2 is specified as (6Z)-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a petroselinic acid.
科学的研究の応用
Lipid Transfer Assays
1,2-Di-[(6Z)-Octadecenoyl]-sn-Glycero-3-Phosphoethanolamine (hereinafter referred to by its chemical structure) is used in lipid transfer assays. These assays are critical for studying the dynamics and functions of lipids in various biological systems. The lipid transfer assay described by Zhang and Wang (2013) uses a variety of phospholipids, including this compound, to investigate lipid-protein interactions and lipid transfer between membranes (Zhang & Wang, 2013).
Interaction Studies with Membranes
The compound plays a significant role in studying interactions between small molecules and lipid membranes. Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers. The study involved various phospholipids, including our compound of interest, to understand these molecular interactions (Huang et al., 2013).
Gene Delivery Research
This compound is extensively used in gene delivery research. Wölk et al. (2015) investigated binary lipid mixtures, including our compound, for their potential in gene delivery. The study focused on the behavior of these mixtures in cell culture and their efficiency in DNA transfer (Wölk et al., 2015).
Biosensors and Bioelectrocatalysis
In biosensor development, this compound is used for creating lipid bilayer environments. Gomes et al. (2019) developed a biosensor for nitric oxide detection using a lipidic bilayer that included this compound. The study highlighted the importance of this compound in enhancing enzyme stability and electron transfer in biosensor applications (Gomes et al., 2019).
Liposome Research for Drug Delivery
This compound is vital in the development of liposomes for drug delivery. Liu (2015) reviewed the role of the compound in stabilizing cationic liposomes, which are crucial for non-viral gene carriers, highlighting its impact on membrane destabilization and liposome stability (Liu, 2015).
Protein-Liposome Interactions
The compound is also important in studying protein-liposome interactions. Triantafyllopoulou et al. (2022) investigated how the compound influences protein corona formation on liposomes, crucial for understanding nanoparticle behavior in pharmaceutical applications (Triantafyllopoulou et al., 2022).
特性
分子式 |
C41H78NO8P |
|---|---|
分子量 |
744 g/mol |
IUPAC名 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-6-enoyl]oxypropyl] (Z)-octadec-6-enoate |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h23-26,39H,3-22,27-38,42H2,1-2H3,(H,45,46)/b25-23-,26-24-/t39-/m1/s1 |
InChIキー |
PFJVXUYPMJAMEJ-MLEXSCAZSA-N |
異性体SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCC/C=C\CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC=CCCCCCCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



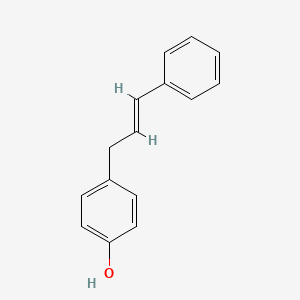
![[(5Z,8Z,13E)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1242740.png)



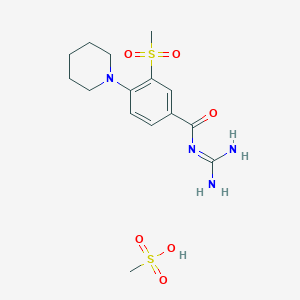
![N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide](/img/structure/B1242752.png)
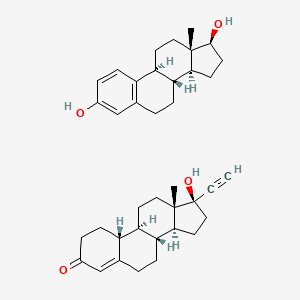
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242754.png)
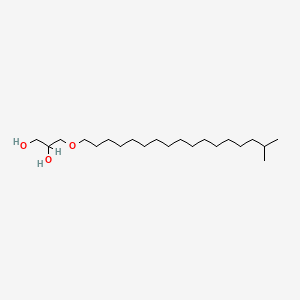
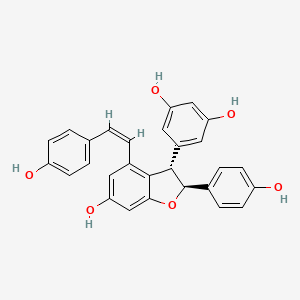
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)
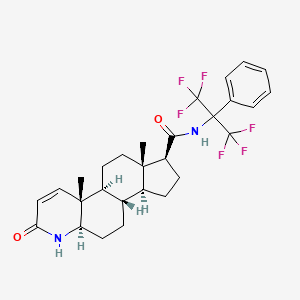
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)